molecular formula C24H21FN2O2 B2548253 (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide CAS No. 881594-82-7

(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide

Cat. No. B2548253
CAS RN: 881594-82-7
M. Wt: 388.442
InChI Key: ZMAAMCJSXAJOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is a chemical compound that is commonly known as BAY 41-2272. It is a potent activator of soluble guanylate cyclase (sGC), which is an important enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.

Mechanism of Action

BAY 41-2272 is a potent activator of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, which is an important enzyme in the NO/cGMP signaling pathway. (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is responsible for the conversion of GTP to cGMP, which is a key mediator of various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 binds to the heme moiety of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, leading to an increase in the production of cGMP and subsequent activation of downstream signaling pathways.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential candidate for the treatment of various diseases, including pulmonary hypertension and erectile dysfunction. It has also been shown to have antiplatelet effects, which make it a potential candidate for the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, which makes it a useful tool for studying the NO/cGMP signaling pathway. It is also relatively stable and easy to synthesize. However, one limitation of BAY 41-2272 is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BAY 41-2272. One area of research is the development of novel (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide activators with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of BAY 41-2272 in various diseases, including cardiovascular and pulmonary diseases. Additionally, the mechanisms underlying the vasodilatory and anti-inflammatory effects of BAY 41-2272 could be further elucidated to identify potential targets for drug development.

Synthesis Methods

BAY 41-2272 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-butylaniline with (E)-3-(4-fluorophenyl)-2-propenenitrile to form the intermediate (E)-N-(4-butylphenyl)-3-(4-fluorophenyl)-2-propenenitrile. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the final product, BAY 41-2272.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential candidate for the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the pulmonary arteries. BAY 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to increase the levels of cGMP, which is a key mediator of penile erection.

properties

IUPAC Name

(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c1-2-3-4-17-5-11-21(12-6-17)27-24(28)19(16-26)15-22-13-14-23(29-22)18-7-9-20(25)10-8-18/h5-15H,2-4H2,1H3,(H,27,28)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAAMCJSXAJOHV-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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